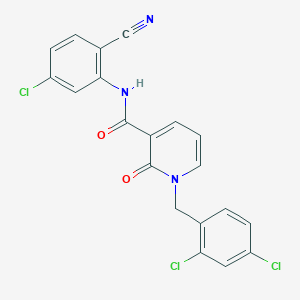

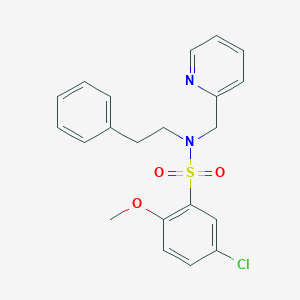

![molecular formula C15H13NO2S B2509820 N-[4-(2-phenylethynyl)phenyl]methanesulfonamide CAS No. 439095-76-8](/img/structure/B2509820.png)

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

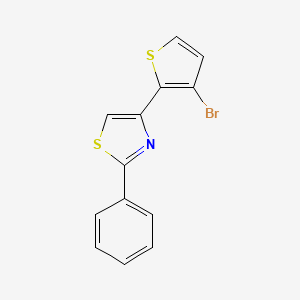

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and its derivatives are often synthesized and characterized for various scientific applications. For instance, Durgadas, Mukkanti, and Pal (2012) synthesized N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide and characterized its structure using IR, 1H and 13C NMR, Mass spectra, and elemental analysis (Durgadas, Mukkanti, & Pal, 2012). Similarly, the study by Jayalakshmi and Gowda (2004) involved the synthesis of twenty-two N-(substituted phenyl)-methanesulphonamides and conducted a comprehensive spectral analysis to understand the effects of different substituents (Jayalakshmi & Gowda, 2004).

Molecular Structure and Interactions

Understanding the molecular structure and interactions of these compounds is crucial in scientific research. The structural studies conducted by Dey et al. (2015) on nimesulidetriazole derivatives provided insights into the nature of intermolecular interactions, which were analyzed through Hirshfeld surfaces and 2D fingerprint plots (Dey et al., 2015). The research on the structural conformation of N-(2,3-Dichlorophenyl)methanesulfonamide by Gowda, Foro, and Fuess (2007) further contributed to understanding the geometric parameters and hydrogen bonding in these compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactivity and Applications

The reactivity of these compounds under various conditions is also a key area of study. Lemek, Groszek, and Cmoch (2008) explored the vicarious nucleophilic substitution (VNS) of hydrogen in 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, unveiling the potential for further research on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008). Moreover, the development of sufficiently chemoselective N-acylation reagents, as discussed by Kondo et al. (2000), demonstrates the utility of these compounds in facilitating N-acylation with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Safety and Hazards

The safety information for N-[4-(2-phenylethynyl)phenyl]methanesulfonamide indicates that it has the GHS07 pictogram. The hazard statements are H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name |

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-19(17,18)16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSGGGKGOIXPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)